2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

CAS No.: 2121512-27-2

Cat. No.: VC11679261

Molecular Formula: C13H17BBrFO2

Molecular Weight: 314.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121512-27-2 |

|---|---|

| Molecular Formula | C13H17BBrFO2 |

| Molecular Weight | 314.99 g/mol |

| IUPAC Name | 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

| Standard InChI Key | KTNWLSMJWHGBNL-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

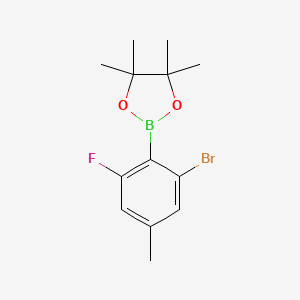

The compound features a phenyl ring substituted at the 2-, 4-, and 6-positions with bromine, methyl, and fluorine groups, respectively. The boronic acid functionality is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This structural configuration enhances stability compared to free boronic acids, mitigating protodeboronation and enabling handling under ambient conditions.

Key structural attributes:

-

Bromine (2-position): Provides a potential site for further functionalization via cross-coupling or nucleophilic substitution.

-

Fluorine (6-position): Introduces electron-withdrawing effects, modulating the ring's electronic profile.

-

Methyl group (4-position): Contributes steric bulk and influences regioselectivity in coupling reactions.

The IUPAC name, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, precisely reflects this substitution pattern and boronate esterification .

Physicochemical Properties

While detailed experimental data on melting point, solubility, and spectral characteristics remain limited in public literature, inferences can be drawn from analogous arylboronic esters:

The compound’s NMR spectrum would likely show a singlet near -110 ppm, consistent with meta-fluorine substituents, while NMR might exhibit a peak around 30 ppm, typical for trigonal boronate esters .

Synthesis and Manufacturing

General Synthetic Route

The synthesis mirrors established procedures for arylboronic acid pinacol esters :

-

Boronic Acid Preparation: Halogen-metal exchange on 2-bromo-6-fluoro-4-methylbromobenzene, followed by trapping with triisopropyl borate.

-

Esterification: React the crude boronic acid with pinacol (1.2 equiv) in anhydrous diethyl ether overnight.

-

Purification: Flash chromatography (e.g., petroleum ether/ethyl acetate 95:5) yields the pure ester .

Critical parameters:

-

Solvent choice: Ethers prevent boronic acid self-condensation.

-

Stoichiometry: Excess pinacol ensures complete esterification.

-

Purification: Silica gel chromatography removes unreacted diol and byproducts .

Scale-Up Considerations

Industrial production (e.g., by Nanjing YakeLun Pharmaceutical Co.) likely employs continuous flow systems to enhance yield and purity. Key challenges include:

-

Managing exothermicity during boronylation.

-

Minimizing residual solvents below ICH guidelines.

-

Ensuring consistent regiochemical purity, as bromine and fluorine direct subsequent reactions differently .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable boronic ester, this compound participates in palladium-catalyzed couplings with aryl halides. For example:

Advantages over boronic acids:

-

Reduced homo-coupling side reactions.

-

Compatibility with aqueous workup steps.

Sequential Functionalization

The bromine substituent allows sequential cross-couplings:

-

Initial Suzuki coupling at the boronate position.

-

Subsequent Buchwald-Hartwig amination or Ullmann coupling at the bromine site.

This orthogonal reactivity enables rapid assembly of polysubstituted arenes for pharmaceutical intermediates.

| Supplier | 10g Price | 25g Price | 100g Price |

|---|---|---|---|

| AOBChem | $256 | $502 | $1391 |

Major Chinese suppliers dominate production, reflecting regional expertise in boronate chemistry. Minimum order quantities and lead times vary, necessitating advance planning for large-scale projects.

Future Research Directions

Biological Activity Screening

While no published studies exist on this compound’s bioactivity, fluorinated boronic esters show promise in:

-

Protease inhibition: Boron’s vacant p-orbital interacts with catalytic serine residues.

-

Anticancer agents: Fluorine enhances membrane permeability and metabolic stability.

Materials Science Applications

Exploratory areas include:

-

MOF precursors: Boronate esters as linkers in porous materials.

-

Polymer additives: Fluorine content improving thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume